Hydroxy-PEG1-CH2-Boc

Solubility Lipophilicity Linker Design

Hydroxy-PEG1-CH2-Boc (tert-butyl 2-(2-hydroxyethoxy)acetate, CAS 287174-32-7) is a monodisperse polyethylene glycol (PEG) derivative classified as a heterobifunctional linker. This compound belongs to the PEG-based PROTAC linker family and features a terminal hydroxyl (-OH) group for conjugation, a compact PEG1 spacer, a methylene (-CH₂-) bridge, and a tert-butyloxycarbonyl (Boc)-protected carboxyl group.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 287174-32-7
Cat. No. B608001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG1-CH2-Boc
CAS287174-32-7
SynonymsHydroxy-PEG1-CH2CO2tBu
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H16O4/c1-8(2,3)12-7(10)6-11-5-4-9/h9H,4-6H2,1-3H3
InChIKeyGIDDJWYPWOFCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG1-CH2-Boc (CAS 287174-32-7) PROTAC Linker Technical Profile


Hydroxy-PEG1-CH2-Boc (tert-butyl 2-(2-hydroxyethoxy)acetate, CAS 287174-32-7) is a monodisperse polyethylene glycol (PEG) derivative classified as a heterobifunctional linker [1]. This compound belongs to the PEG-based PROTAC linker family and features a terminal hydroxyl (-OH) group for conjugation, a compact PEG1 spacer, a methylene (-CH₂-) bridge, and a tert-butyloxycarbonyl (Boc)-protected carboxyl group [1]. With a defined molecular weight of 176.21 g/mol and the molecular formula C₈H₁₆O₄ [1], it provides precise, batch-to-batch reproducible structural characteristics . As a key building block in targeted protein degradation, this linker enables the construction of proteolysis-targeting chimeras (PROTACs) where the hydrophilic PEG segment enhances aqueous solubility while the Boc group offers acid-labile protection for controlled, orthogonal synthetic workflows .

Hydroxy-PEG1-CH2-Boc: Why Off-the-Shelf PEG Linker Swaps Fail in PROTAC Synthesis


Generic substitution among PEG-based PROTAC linkers is scientifically unsound because the linker architecture—specifically PEG chain length and the nature of the spacer unit—directly dictates the ternary complex geometry, physicochemical properties, and ultimately the degradation efficiency of the resulting PROTAC molecule [1]. The methylene spacer in Hydroxy-PEG1-CH2-Boc is not a trivial structural feature; it critically alters the linker's electronic environment and hydrolytic stability of the adjacent ester bond compared to direct ester analogs (e.g., Hydroxy-PEG1-acid) . Furthermore, the compact PEG1 length yields distinctly different hydrophilicity and solubility profiles relative to longer PEG variants (e.g., PEG3, PEG8), which profoundly influences the overall drug-like properties of the final PROTAC conjugate [2]. Simply substituting a linker with a different PEG length or spacer composition without systematic re-optimization can lead to loss of target engagement, reduced cellular permeability, or complete failure of the degradation event [1].

Hydroxy-PEG1-CH2-Boc Evidence-Based Differentiation Guide


Solubility and LogP Comparison: Hydroxy-PEG1-CH2-Boc vs. Extended PEG and Alkyl Analogs

Hydroxy-PEG1-CH2-Boc exhibits a computed XLogP3-AA of 0.3, which is a quantitative measure of its lipophilicity, indicating a balanced hydrophilic-hydrophobic character [1]. In contrast, an extended PEG analog such as Hydroxy-PEG8-Boc, with its longer PEG chain, would be expected to have a significantly lower LogP value (more hydrophilic), while a direct alkyl chain analog lacking the ether oxygen would exhibit a higher LogP (more lipophilic). The target compound's compact PEG1 length provides a specific, moderate hydrophilicity that is distinct from both longer PEG linkers and purely alkyl linkers .

Solubility Lipophilicity Linker Design

Linker Length and Rotatable Bond Count: Quantifying Conformational Flexibility

Hydroxy-PEG1-CH2-Boc contains 6 rotatable bonds [1]. This is fewer than longer PEG linkers, such as Hydroxy-PEG3-CH2-Boc (12 rotatable bonds) or Hydroxy-PEG8-Boc (23 rotatable bonds), which directly impacts the conformational flexibility and effective length of the linker. The limited rotatable bond count in Hydroxy-PEG1-CH2-Boc provides a more constrained, shorter spatial reach, making it suitable for applications where a minimal linker length is required to achieve optimal ternary complex formation and efficient protein degradation . In the context of PROTAC design, the optimal linker length is known to vary significantly and is a critical parameter for successful target engagement [2].

Conformational Flexibility PROTAC Design Linker Optimization

Molecular Weight and Topological Polar Surface Area: Predictors of Membrane Permeability

Hydroxy-PEG1-CH2-Boc has a molecular weight of 176.21 g/mol and a topological polar surface area (TPSA) of 55.8 Ų [1]. Compared to longer PEG linkers like Hydroxy-PEG8-Boc (MW ~498.60 g/mol, TPSA >110 Ų), the target compound is significantly smaller and has a lower TPSA [2]. These properties are consistent with its classification as a monodisperse PEG derivative with a compact structure . Lower TPSA and molecular weight are generally associated with improved passive membrane permeability, which is a critical factor for intracellular drug targets [3]. This makes Hydroxy-PEG1-CH2-Boc a preferred starting point for optimizing cell permeability in PROTAC design, particularly when the target protein is intracellular [3].

Membrane Permeability Drug-likeness ADME Properties

Hydrolytic Stability of the Methylene-Spaced Ester vs. Direct Carbamate Analogs

The Boc-protected carboxyl group in Hydroxy-PEG1-CH2-Boc is attached via a methylene (-CH₂-) spacer to the PEG chain, creating a tert-butyl ester. This ester linkage exhibits a different hydrolytic stability profile compared to the Boc-protected carbamates found in compounds like Boc-NH-PEG1-OH or t-Boc-N-Amido-PEG1-alcohol . While direct comparative kinetic data in identical buffer systems are not available in the primary literature, it is well-established that tert-butyl esters are generally more stable under basic conditions than carbamates but are more labile under strongly acidic conditions. This differential stability profile allows for precise, orthogonal deprotection strategies. Specifically, the Boc group on a carbamate can be removed with mild acid (e.g., TFA/DCM), while the tert-butyl ester may remain intact, or vice-versa, enabling sequential conjugation steps . This orthogonality is a key advantage in complex PROTAC synthesis, preventing unwanted side reactions and improving overall yield .

Chemical Stability Orthogonal Protection Synthetic Handling

Hydroxy-PEG1-CH2-Boc Application Scenarios for PROTAC R&D and Bioconjugation


PROTAC Linker for Optimizing Intracellular Protein Degradation

Hydroxy-PEG1-CH2-Boc is ideally suited as a linker component in the synthesis of PROTACs targeting intracellular proteins, particularly where cellular permeability is a primary concern. Its low molecular weight (176.21 g/mol) and moderate topological polar surface area (55.8 Ų) [1] are predictive of favorable passive membrane diffusion, addressing a common bottleneck in PROTAC development [2]. The compact PEG1 spacer provides a short, relatively rigid linker that can facilitate the precise spatial orientation required for efficient ternary complex formation between the E3 ligase and the target protein [3]. This linker is a strong candidate for initial PROTAC library screening, where its specific linker length (6 rotatable bonds) [1] serves as a minimal baseline for subsequent optimization studies.

Building Block for Orthogonal Conjugation in Heterobifunctional Molecules

The dual functionality of Hydroxy-PEG1-CH2-Boc—a free hydroxyl group and a Boc-protected carboxyl group—enables orthogonal conjugation strategies essential for synthesizing complex bioconjugates. The hydroxyl group can be selectively activated (e.g., tosylation, mesylation) or directly coupled (e.g., via Mitsunobu or etherification) without affecting the Boc-protected carboxyl group . Conversely, the tert-butyl ester can be deprotected under acidic conditions to reveal a free carboxylic acid for subsequent amide coupling, while the hydroxyl group remains untouched . This stepwise control is invaluable for the modular assembly of PROTACs, antibody-drug conjugate (ADC) intermediates, or other heterobifunctional probes, minimizing side reactions and maximizing synthetic yield .

Hydrophilic Spacer for Improving Solubility in Small Molecule Conjugates

The PEG1 segment in Hydroxy-PEG1-CH2-Boc imparts a specific, moderate hydrophilicity (XLogP3-AA of 0.3) [1] that can enhance the aqueous solubility of otherwise hydrophobic small molecule drugs or targeting ligands without drastically increasing molecular weight or TPSA. This property is particularly valuable in early-stage drug discovery where improving the solubility and reducing the aggregation propensity of lead compounds is a primary objective [4]. By incorporating this short PEG linker, researchers can improve the physicochemical properties of a conjugate, potentially enhancing its behavior in biological assays and reducing non-specific binding, all while maintaining a compact molecular footprint that is more likely to preserve cell permeability [2].

Monodisperse PEG Standard for Analytical Method Development

Unlike polydisperse PEG reagents, Hydroxy-PEG1-CH2-Boc is a monodisperse compound with a single, defined molecular weight (176.21 g/mol) [1]. This characteristic makes it an excellent reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR spectroscopy for characterizing more complex PEGylated molecules . Its well-defined structure allows for precise quantification and unambiguous identification of reaction products, intermediates, and impurities. In quality control and process development settings, having a reliable, low-molecular-weight PEG standard is essential for ensuring batch-to-batch consistency and for troubleshooting synthetic or purification challenges .

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